4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Introduction to 1,3,4-Thiadiazole Benzamide Derivatives
Historical Development of Thiadiazole Research
The 1,3,4-thiadiazole scaffold was first synthesized in 1882 by Emil Fischer, though its chemical properties were later refined by Freund and Kuh, who characterized its pseudo-aromatic nature and mesoionic potential. Early applications focused on sulfonamide derivatives such as albucid and globucid, which served as foundational antibacterial agents in the pre-antibiotic era. The 1950s marked a turning point with the development of acetazolamide, a 1,3,4-thiadiazole-based diuretic that became a cornerstone for treating glaucoma and epilepsy. Over subsequent decades, researchers exploited the scaffold’s aromatic stability and synthetic versatility to develop derivatives targeting diverse pathologies, including cancer, fungal infections, and inflammatory disorders.
Significance of 4-Benzyl-N-[5-(2-Methylphenyl)-1,3,4-Thiadiazol-2-yl]benzamide in Medicinal Chemistry
This compound integrates a benzamide moiety at the N2 position of the thiadiazole ring and a 2-methylphenyl group at C5, enhancing its lipophilicity and target affinity. The benzyl substitution at the para position of the benzamide further augments π-π stacking interactions with hydrophobic enzyme pockets. Such structural features enable potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), as demonstrated by analogs like compound 20b , which exhibited IC50 values of 0.024 μM against VEGFR-2—surpassing the efficacy of sorafenib. Additionally, the thiadiazole core’s mesoionic character facilitates strong dipole interactions with biological targets, a property critical for blood-brain barrier penetration in neurological applications.
Theoretical Framework for Thiadiazole-Based Pharmacophores
The pharmacological activity of 1,3,4-thiadiazoles arises from their unique electronic configuration. The scaffold’s dipole moment (3.25 D) and tautomeric behavior (Figure 1) enable dual nucleophilic-electrophilic reactivity, allowing interactions with both acidic and basic residues in enzyme active sites. Density functional theory (DFT) studies reveal that electron-withdrawing groups at C5 enhance electrophilicity, improving binding to kinases like VEGFR-2. Conversely, benzamide substitutions at N2 contribute to hydrogen bonding with backbone amides, as evidenced by molecular dynamics simulations showing stable interactions with caspase-8 and caspase-9 catalytic domains.
Figure 1: Tautomeric equilibria in 2-hydroxy-1,3,4-thiadiazole derivatives. The keto-enol tautomerism modulates electronic density at C2 and C5, influencing target selectivity.
Research Objectives and Scope
Current investigations prioritize three objectives:
- Synthetic Optimization : Refining reaction conditions to improve yields of this compound, particularly in cyclocondensation steps involving thiosemicarbazides and carboxylic acids.
- Biological Evaluation : Assessing antiproliferative activity against MCF-7 and HepG2 cell lines, with comparative analysis against VEGFR-2 inhibitors.
- Computational Modeling : Leveraging molecular docking and machine learning to predict ADMET profiles and off-target interactions.
Table 1: Key Structural and Electronic Parameters of this compound
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C23H19N3OS |
| Molecular Weight | 393.48 g/mol |
| Dipole Moment | 3.25 D |
| LogP | 4.12 (Predicted) |
| Hydrogen Bond Acceptors | 4 |
| Aromatic Rings | 3 |
Properties
IUPAC Name |
4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-16-7-5-6-10-20(16)22-25-26-23(28-22)24-21(27)19-13-11-18(12-14-19)15-17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGXYZMCQGNGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile.
Formation of the Benzamide Moiety: The benzamide group is usually formed by the reaction of a benzoyl chloride with an amine group in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to the formation of amines or other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. 4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has demonstrated significant activity against various bacterial and fungal strains. Studies have shown that compounds in this class can inhibit the growth of pathogens by disrupting cellular processes or inhibiting essential enzymes .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are particularly noteworthy. Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
Biological Studies
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases and phosphatases, which play critical roles in cell signaling and proliferation. The interaction with these enzymes can lead to altered cellular responses, making it a candidate for further research in drug development.
Modulation of Cellular Processes
Research has also explored the effects of this compound on cellular processes such as apoptosis and cell cycle regulation. The compound's unique structure allows it to interact with cellular targets effectively, leading to significant biological responses that can be harnessed for therapeutic purposes .
Industrial Applications
Synthesis of Complex Molecules
The stability and reactivity of this compound make it a valuable intermediate in the synthesis of more complex organic compounds. Its application in industrial settings can facilitate the production of novel materials with specific properties tailored for various applications in pharmaceuticals and agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values < 10 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours. |
| Study C | Enzyme Inhibition | Inhibited protein kinase activity by 70% at a concentration of 20 µM. |
Mechanism of Action
The mechanism of action of 4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and the benzamide moiety could play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : Bromo, nitro, and chloro substituents enhance bioactivity but may reduce synthetic yield .
Benzamide Position : Substitution at the 4-position (e.g., 4-benzyl) improves steric compatibility with hydrophobic enzyme pockets .
Heteroaromatic Moieties: Pyridin-2-yl or morpholinomethyl groups () enhance solubility and target specificity .
Biological Activity
4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiadiazole ring and a benzamide moiety, which are critical for its biological activity. Its molecular formula is , and it has a molecular weight of approximately 342.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄S |
| Molecular Weight | 342.44 g/mol |
| CAS Number | 23282-97-5 |
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies show that related thiadiazole compounds exhibit potent activity against Staphylococcus aureus and Escherichia coli, making them promising candidates for antibiotic development .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiadiazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways. In vitro studies have demonstrated that such compounds can effectively target cancer cell lines, leading to reduced viability and increased rates of apoptosis .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or microbial growth.
- Receptor Binding : It can bind to specific receptors, altering cellular responses and signaling cascades.
- Cell Cycle Modulation : The compound has been shown to affect the cell cycle phases in cancer cells, promoting apoptosis.
Study on Antibacterial Activity
A study published in Medicinal Chemistry evaluated several thiadiazole derivatives, including those structurally related to this compound. The findings revealed that these compounds exhibited significant antibacterial effects against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 200 µg/mL .
Anticancer Evaluation
In another investigation focused on anticancer properties, researchers synthesized various thiadiazole derivatives and tested their efficacy against multiple cancer cell lines. Results indicated that certain derivatives led to a substantial reduction in cell proliferation rates (IC50 values ranging from 10 µM to 50 µM), demonstrating their potential as therapeutic agents in oncology .
Q & A
Q. Why do solubility values vary across studies?
- Factors :
- Crystalline vs. amorphous forms (e.g., hemihydrate vs. anhydrous) impact solubility .
- Measurement conditions (e.g., PBS pH 7.4 vs. simulated gastric fluid) .
Q. How to reconcile conflicting cytotoxicity results in cancer cell lines?
- Analysis :
- Cell line-specific expression of efflux pumps (e.g., P-gp) may reduce intracellular concentrations .
- Test in isogenic pairs (e.g., P-gp+/−) to isolate resistance mechanisms .
Methodological Innovations
Q. Can computational models predict metabolic stability?
- Tools :
- Use ADMET Predictor or Schrödinger’s QikProp to estimate CYP450 metabolism and half-life .
- Validate with microsomal stability assays (human/rat liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
